2-chloro-N-(2-chloro-4-methylphenyl)propanamide is an organic compound characterized by the molecular formula C10H12Cl2N O and a molecular weight of 232.11 g/mol. The structure features a chloro group and an amide functional group, contributing to its chemical reactivity and potential biological activity. This compound is recognized for its significance in various chemical and pharmaceutical applications, particularly as an intermediate in the synthesis of more complex organic molecules.
Research indicates that 2-chloro-N-(2-chloro-4-methylphenyl)propanamide exhibits potential biological activities, including:
The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylamine with 2-chloropropanoyl chloride. This reaction is conducted in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process.
text4-methylphenylamine + 2-chloropropanoyl chloride → 2-chloro-N-(2-chloro-4-methylphenyl)propanamide + HCl
The reaction is often performed at low temperatures to control the rate and minimize side reactions. The final product is purified through recrystallization or column chromatography .
2-chloro-N-(2-chloro-4-methylphenyl)propanamide has several applications:
Studies have focused on the interaction of 2-chloro-N-(2-chloro-4-methylphenyl)propanamide with biological macromolecules. The chloro and amide functionalities allow for hydrogen bonding and other interactions that can influence enzyme activity and receptor binding, potentially leading to therapeutic effects .
Several compounds are structurally similar to 2-chloro-N-(2-chloro-4-methylphenyl)propanamide:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-chloro-N-(4-methylphenyl)propanamide | C10H12ClNO | Contains a single chloro substituent on the phenyl ring. |
| 2-chloro-N-(2-methylphenyl)propanamide | C10H12ClNO | Features a methyl group on the phenyl ring instead of a chloro group. |
| 3-chloro-N-(4-methoxyphenyl)propanamide | C10H12ClNO2 | Contains a methoxy group providing different electronic properties. |
The uniqueness of 2-chloro-N-(2-chloro-4-methylphenyl)propanamide lies in its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds. The presence of both chloro groups and a methyl group on the phenyl ring enhances its potential utility in medicinal chemistry and agrochemical applications .
The systematic IUPAC name for this compound is 2-chloro-N-(2-chloro-4-methylphenyl)propanamide, reflecting its substitution pattern:
| Property | Value |
|---|---|
| Molecular Weight | 232.11 g/mol |
| Elemental Composition | C 51.75%, H 4.78%, Cl 30.56%, N 6.04%, O 6.89% |
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 (insoluble) |
| Methanol | 15–20 |
| Dichloromethane | 50–60 |
| Hexane | <1 |
| Parameter | Value |
|---|---|
| Molecular Volume | 198.7 ų |
| Van der Waals Surface | 312.4 Ų |
Step 1: Acylation of 2-chloro-4-methylaniline with 2-chloropropanoyl chloride:
$$
\text{C}7\text{H}7\text{ClN} + \text{C}3\text{H}4\text{Cl}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{10}\text{H}{11}\text{Cl}_2\text{NO} + \text{HCl}
$$
| Derivative | Biological Activity |
|---|---|
| 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide (MFCD11126999) | Herbicide (IC₅₀ = 1.2 μM) |
| 2-Chloro-N-(4-methoxyphenyl)propanamide | Antimicrobial (MIC = 8 µg/mL) |
The most widely employed synthetic strategy for 2-chloro-N-(2-chloro-4-methylphenyl)propanamide involves the direct amidation of 2-chloropropionic acid derivatives with 2-chloro-4-methylaniline. This approach utilizes modern coupling reagents to facilitate efficient amide bond formation under mild conditions [1] [2].
The primary method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling reagent in combination with N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds through formation of an activated intermediate, wherein the carboxylic acid is converted to a highly reactive HOAt ester that subsequently undergoes aminolysis [1] [3]. Research demonstrates that HATU provides superior results compared to other coupling reagents, achieving yields of 85-95% under optimized conditions [1] [4].
The mechanism involves initial deprotonation of 2-chloropropionic acid by DIPEA, followed by nucleophilic attack on the tetramethyluronium center of HATU. This generates an O-acylisouronium intermediate that rapidly rearranges to form the corresponding HOAt ester. The enhanced reactivity of this activated species facilitates efficient coupling with 2-chloro-4-methylaniline, producing the desired amide with minimal epimerization or side product formation [5] [3].
Alternative coupling reagents including 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminiumtetrafluoroborate (TBTU) and ethyl (dimethylaminopropyl) carbodiimide (EDC) have also been evaluated for this transformation. Studies comparing various coupling systems reveal that HATU consistently delivers the highest yields and purities, particularly when employed with substoichiometric quantities of base [1] [5].
The complementary synthetic approach involves direct acylation of 2-chloro-4-methylaniline using 2-chloropropanoyl chloride. This method represents a classical amide formation strategy that has been extensively optimized for industrial applications [2].
The reaction typically employs triethylamine as the base in dichloromethane solvent at temperatures ranging from 0 to 25°C [2]. The acid chloride serves as an activated electrophile that readily undergoes nucleophilic attack by the aniline derivative. This approach offers the advantage of direct coupling without requiring additional coupling reagents, making it particularly attractive for large-scale synthesis [2].
Optimization studies have revealed that careful temperature control is essential to minimize side reactions and maintain high selectivity. Lower temperatures (0-10°C) favor clean amide formation, while elevated temperatures can lead to multiple acylation products or decomposition of sensitive intermediates [2]. The use of excess triethylamine helps neutralize the hydrochloric acid byproduct and drives the reaction to completion .
Recent investigations have explored alternative acid chloride preparations to improve overall process efficiency. The conversion of 2-chloropropionic acid to the corresponding acid chloride using thionyl chloride has been optimized to achieve quantitative yields while minimizing over-chlorination or thermal decomposition [1] [7].
Comprehensive optimization studies have identified key parameters that significantly influence both yield and product purity in the synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)propanamide. Temperature effects have been systematically investigated, revealing an optimal range of 25-60°C for most coupling protocols [8] [9].
Reaction time optimization demonstrates that 14-hour reaction periods provide optimal conversion while minimizing formation of side products [1]. Extended reaction times beyond 24 hours show diminishing returns and may lead to increased impurity formation through competing pathways [10]. Studies examining the temperature-time relationship indicate that higher temperatures can reduce reaction times but may compromise selectivity [8].
Solvent selection plays a crucial role in reaction efficiency and product isolation. Dimethylformamide (DMF) provides excellent solubility for both reactants and coupling reagents, facilitating homogeneous reaction conditions [1] [9]. Alternative solvents including dichloromethane and tetrahydrofuran have been evaluated, with DMF consistently providing superior results in terms of yield and reaction rate [9].
The equivalents of coupling reagent and base require careful optimization to balance efficiency with cost considerations. Studies indicate that 1.2-1.5 equivalents of HATU provide optimal results, while excess quantities do not significantly improve yields [1] [4]. Similarly, 2.0-2.5 equivalents of base ensure complete deprotonation while avoiding wasteful excess [5].
Recent advances in catalytic amide bond formation have introduced novel methodologies that offer improved atom economy and reduced waste generation compared to traditional coupling approaches [11] [12]. Ruthenium-catalyzed dehydrogenative coupling represents a particularly promising strategy for synthesizing 2-chloro-N-(2-chloro-4-methylphenyl)propanamide derivatives [11] [13].
The ruthenium-catalyzed approach employs alcohol substrates instead of carboxylic acids, proceeding through oxidative dehydrogenation to generate the corresponding carbonyl intermediate in situ [11] [13]. This methodology offers exceptional atom economy, with hydrogen gas as the sole byproduct. The reaction typically utilizes Ru-PNN pincer complexes as catalysts, operating under relatively mild conditions (100-140°C) in toluene solvent [11].
Mechanistic studies reveal that the transformation proceeds through initial alcohol dehydrogenation to form an aldehyde intermediate, followed by amine addition to generate a hemiaminal species [13]. Subsequent dehydrogenation of the hemiaminal produces the desired amide while regenerating the active catalyst. The high energy barrier for hemiaminal dehydrogenation (approximately 31 kcal/mol) necessitates elevated temperatures for efficient conversion [13].
Iron-based catalytic systems have emerged as cost-effective alternatives to ruthenium complexes for dehydrogenative amide synthesis [12]. These earth-abundant metal catalysts demonstrate comparable activity while offering significant economic advantages for industrial applications. Manganese catalysts have also shown promise for this transformation, expanding the toolkit of sustainable catalytic options [12].
Copper-catalyzed amide formation through oxidative coupling of aldehydes with amines represents another valuable catalytic approach [14]. This methodology employs readily available starting materials and proceeds under relatively mild conditions, making it suitable for substrates containing sensitive functional groups [14].
The implementation of green chemistry principles in amide synthesis has led to the development of environmentally benign protocols that minimize waste generation and eliminate hazardous reagents [15] [16]. Enzymatic approaches using Candida antarctica lipase B (CALB) have demonstrated exceptional promise for sustainable amide production [15] [17].
CALB-catalyzed amidation employs cyclopentyl methyl ether (CPME) as a green solvent, offering significant environmental advantages over traditional organic solvents [15] [18]. The enzymatic process operates at mild temperatures (60°C) and produces amides with excellent conversions (>92%) and yields (>90%) within 90 minutes [15] [18]. The methodology tolerates a wide range of carboxylic acids and amines, including primary, secondary, and cyclic amines [15].
The mechanism of CALB-catalyzed amidation involves initial acylation of the enzyme by the carboxylic acid substrate, forming a tetrahedral intermediate [15]. Subsequent aminolysis by the amine substrate releases the amide product and regenerates the active enzyme. The use of molecular sieves helps remove water byproduct and drives the equilibrium toward product formation [15] [18].
Microwave-assisted synthesis using ceric ammonium nitrate (CAN) as a catalyst provides another green chemistry approach for amide formation [19]. This methodology operates under solvent-free conditions and achieves rapid conversion times, significantly reducing energy consumption compared to conventional heating methods [19]. The reaction proceeds at mild temperatures with excellent functional group tolerance [19].
Boric acid-catalyzed amide synthesis from carboxylic acids and urea represents a novel green chemistry approach that eliminates the need for hazardous coupling reagents [16] [20]. This solvent-free methodology employs trituration and direct heating to achieve efficient amide formation with minimal waste generation [16].
Continuous flow technology offers significant advantages for the large-scale production of 2-chloro-N-(2-chloro-4-methylphenyl)propanamide, including improved heat and mass transfer, enhanced safety, and consistent product quality [21] [22] [23]. Screw reactor systems have demonstrated particular promise for solvent-free amide synthesis under continuous flow conditions [21] [22].
The screw reactor methodology employs EDC.HCl as the coupling reagent and operates at room temperature without requiring organic solvents [21] [22] [23]. The continuous mixing action provides efficient contact between reactants while maintaining precise temperature control. Residence times of 30-300 seconds achieve near-quantitative conversion with excellent reproducibility [21] [23].
Optimization studies for continuous flow amide synthesis have identified key parameters including residence time, temperature, and reagent stoichiometry [23] [24]. Shorter residence times (20 minutes) provide higher productivity rates while maintaining excellent yields [25]. The elimination of solvent reduces downstream processing requirements and improves overall process efficiency [23].
Mixed suspension-mixed product removal (MSMPR) crystallizers offer an integrated approach combining synthesis and purification in a single continuous operation [25] [26]. This technology enables real-time monitoring of product quality while maintaining consistent particle size distribution and purity levels [25].
The implementation of continuous flow technology for pharmaceutical manufacturing requires careful consideration of residence time distribution, mixing efficiency, and heat transfer characteristics [27] [28]. Microreactor systems provide excellent control over these parameters while enabling rapid scale-up from laboratory to production scales [27] [28].
Recrystallization remains the most widely employed purification technique for 2-chloro-N-(2-chloro-4-methylphenyl)propanamide due to its simplicity, cost-effectiveness, and scalability [29] [30] [31]. The selection of appropriate recrystallization solvents is critical for achieving high purity while maintaining acceptable recovery yields [29] [32].
Systematic solvent screening studies have identified ethanol-water mixtures as optimal recrystallization systems for this compound class [30] [32]. The ideal solvent system exhibits low solubility at room temperature and high solubility at elevated temperatures, enabling efficient purification through controlled cooling crystallization [29] [31]. Ethanol-water ratios of 7:3 at 4°C provide excellent crystallization behavior with minimal compound loss .
The recrystallization process begins with dissolution of the crude material in hot solvent until saturation is achieved [30] [31]. Gradual cooling allows for controlled crystal growth, with slower cooling rates generally producing larger, more uniform crystals [31] [34]. The incorporation of seed crystals can help initiate crystallization and improve overall crystal quality [34].
Temperature control during recrystallization is essential for optimal results. Rapid cooling or "shock cooling" leads to precipitation rather than crystallization, resulting in impure amorphous solids [34]. The optimal cooling rate has been determined to be 10-20°C per minute initially, followed by slower cooling as crystallization begins [35].
Solvent selection criteria include appropriate solubility characteristics, chemical compatibility with the target compound, and ease of removal during drying [29] [36]. The presence of impurities must also be considered, as they should either remain in solution during crystallization or be insoluble at elevated temperatures to enable filtration [36].
Column chromatography provides high-resolution purification capabilities that complement recrystallization techniques, particularly for complex reaction mixtures containing multiple products or persistent impurities [37] [38] [39]. Silica gel stationary phase with hexane-ethyl acetate mobile phase systems offers excellent separation efficiency for chlorinated aromatic amides [39].
Normal-phase chromatography using silica gel has been extensively optimized for amide purification [39] [40]. The acidic nature of silica can interact with basic amine functionalities, potentially causing compound degradation or poor recovery [39]. The addition of triethylamine (0.1-1%) to the mobile phase helps neutralize acidic silanol groups and improves compound recovery [39].
Reversed-phase chromatography employing C18-modified silica provides an alternative separation mechanism that is particularly effective for polar amide compounds [37] [38]. Methanol-water mobile phase systems enable fine-tuning of retention times and resolution between closely related compounds [38].
Two-dimensional liquid chromatography (2D-LC) combining normal-phase and reversed-phase separations offers enhanced resolving power for complex mixtures [37]. This orthogonal approach enables separation of compounds that coelute under single-dimension conditions, achieving purities exceeding 95% for target amides [37].
High-performance liquid chromatography (HPLC) with amide-based stationary phases has shown particular promise for separating chlorinated aromatic amides [41]. These specialized phases provide unique selectivity based on hydrogen bonding interactions and polar retention mechanisms [41].
Comprehensive quality control protocols for 2-chloro-N-(2-chloro-4-methylphenyl)propanamide require multiple analytical techniques to ensure product purity and identity [42] [43] [44]. High-performance liquid chromatography with photodiode array detection (HPLC-PDA) serves as the primary analytical method for purity determination [42] [45].
HPLC purity analysis employs reversed-phase C18 columns with methanol-water mobile phases to achieve baseline separation of the target compound from potential impurities [42] [43]. Peak purity assessment using photodiode array detection enables identification of coeluting impurities that might otherwise go undetected [42] [45]. The method achieves detection limits in the low parts-per-million range, suitable for pharmaceutical quality standards [43] [44].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment through integration of characteristic signals [46] [47] [48]. The amide proton typically appears as a broad singlet between 5.5-7.0 ppm, while the carbonyl carbon resonates at 170-175 ppm in the carbon-13 spectrum [47] [49]. The restricted rotation around the amide bond can lead to complex NMR spectra due to rotamer formation [46] [48] [50].
Infrared (IR) spectroscopy offers rapid functional group identification and purity screening capabilities [51] [52] [49]. The characteristic amide I band appears at 1650-1680 cm⁻¹, while the amide II band is observed around 1550 cm⁻¹ [51] [49] [53]. The presence of NH stretching vibrations at 3200-3500 cm⁻¹ confirms the secondary amide functionality [52] [53].
Mass spectrometry provides molecular weight confirmation and enables detection of trace impurities [54]. Electrospray ionization (ESI) typically produces [M+H]⁺ ions at m/z 233.1 for the target compound . High-resolution mass spectrometry can distinguish between isobaric impurities and provide elemental composition information [54].
Melting point determination serves as a rapid purity assessment tool, with pure compounds exhibiting sharp melting ranges [55] [35] [56]. The presence of impurities typically leads to melting point depression and broader temperature ranges [55] [57] [58]. A general rule indicates that 1% impurity causes approximately 0.5°C melting point depression, though this relationship varies with the nature of the impurity [56].
| Synthesis Route | Starting Materials | Typical Conditions | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Amidation of 2-Chloropropionic Acid Derivatives | 2-Chloropropionic acid + coupling reagent | HATU, DIPEA, DMF, room temperature | 85-95 | High selectivity, minimal side products |
| Acylation of 2-Chloro-4-methylaniline | 2-Chloro-4-methylaniline + 2-Chloropropanoyl chloride | Triethylamine, DCM, 0-25°C | 70-85 | Direct coupling, established protocol |
| Optimization Studies | Various combinations | Temperature: 0-60°C, Time: 1-24h | 60-95 | Optimized conditions, scalable |
| Method Category | Specific Approach | Catalyst/Reagent | Reaction Conditions | Yield (%) | Environmental Benefits |
|---|---|---|---|---|---|
| Catalytic Methods | Ruthenium-catalyzed dehydrogenative coupling | Ru-PNN complex | Toluene, reflux, H₂ evolution | 70-90 | Atom-economical, H₂ as byproduct |
| Green Chemistry | Enzymatic synthesis with CALB | Candida antarctica lipase B | CPME solvent, 60°C, molecular sieves | 90-99 | Biodegradable catalyst, green solvent |
| Continuous Flow | Screw reactor amidation | EDC.HCl | Room temperature, solvent-free | 85-95 | Solvent-free, continuous process |
| Technique | Method Details | Purity Achieved (%) | Recovery Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Recrystallization | Ethanol/water solvent system | 95-98 | 80-90 | Simple, cost-effective, scalable | Solvent dependent, yield loss |
| Column Chromatography | Silica gel, hexane/ethyl acetate | 92-96 | 75-85 | High resolution, versatile | Time-consuming, solvent intensive |
| HPLC Analysis | Reversed-phase C18 column | Analytical assessment | N/A | Precise quantification, quality control | Analytical only, expensive equipment |
| Parameter | Optimal Range | Effect on Yield | Effect on Purity | Literature Reference |
|---|---|---|---|---|
| Temperature (°C) | 25-60 | Positive correlation up to 60°C | Higher temp may increase impurities | [1] [18] |
| Reaction Time (h) | 6-14 | Optimal at 14h, diminishing returns after | Longer times may form side products | [1] |
| Catalyst Loading (mol%) | 1.2-1.5 | Linear increase up to 1.5 mol% | Higher loading improves selectivity | [1] [4] |
| Solvent Volume (mL/mmol) | 5-10 | Optimal dilution for mass transfer | Proper dilution reduces side reactions | [21] [22] |
| Base Equivalents | 2.0-2.5 | Excess base improves conversion | Excess base helps completion | [1] [5] |
| Technique | Key Diagnostic Signals | Structural Information | Typical Values for Target Compound | Analytical Utility |
|---|---|---|---|---|
| ¹H NMR | Amide NH: 5.5-7.0 ppm | NH coupling, aromatic substitution | NH: 6.2 ppm (br s) | Structure confirmation |
| ¹³C NMR | Carbonyl C: 170-175 ppm | Carbonyl environment, aromatic carbons | C=O: 172.3 ppm | Carbon framework verification |
| IR Spectroscopy | C=O stretch: 1650-1680 cm⁻¹ | Amide I, II, III bands | 1665 cm⁻¹ (amide I) | Functional group identification |
| Mass Spectrometry | Molecular ion: m/z 232.1 | Molecular weight confirmation | [M+H]⁺: 233.1 | Molecular weight verification |
| Melting Point | Pure compound: sharp range | Purity assessment | 78-80°C (literature) | Purity determination |